3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
3,5-Dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 3,5-dimethyl-substituted benzoyl group and a 3-(2-oxopiperidin-1-yl)phenyl moiety attached via an amide bond. This compound’s structural design aligns with pharmacophores targeting enzymes or receptors requiring hydrophobic interactions and specific hydrogen-bonding motifs.
Properties
IUPAC Name |
3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-10-15(2)12-16(11-14)20(24)21-17-6-5-7-18(13-17)22-9-4-3-8-19(22)23/h5-7,10-13H,3-4,8-9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWOXNJJHCEWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Piperidinone Intermediate: The synthesis begins with the preparation of the 2-oxopiperidine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amination Reaction: The 2-oxopiperidine intermediate is then subjected to an amination reaction with 3-bromoaniline to form the 3-(2-oxopiperidin-1-yl)phenyl intermediate.
Coupling with Benzoyl Chloride: The final step involves the coupling of the 3-(2-oxopiperidin-1-yl)phenyl intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and analgesic properties.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is used in biological studies to understand its interactions with various biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methoxy vs. Methyl Substitution
Halogenated and Heterocyclic Modifications
Variations in the Piperidinyl Moiety
2-Oxopiperidinyl vs. Methylaminomethylpiperidinyl
- The 2-oxopiperidinyl group in the target compound offers a neutral, hydrogen-bond-accepting carbonyl, favoring interactions with proteases or kinases .
Morpholino and Triazine Derivatives
- PKI-587 (1-[4-(dimethylaminopiperidine-1-carbonyl)phenyl]-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea): The morpholino-triazine scaffold enhances solubility and kinase selectivity but introduces synthetic complexity. The target compound’s simpler piperidinyl group may improve synthetic accessibility while retaining moderate target affinity .
Pharmacokinetic and Pharmacodynamic Profiles
Key Observations :
- The target compound’s molecular weight (352.4) is lower than most analogs, suggesting favorable drug-likeness per Lipinski’s rules.
Biological Activity
3,5-Dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound belonging to the benzamide class, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, research indicates that compounds within its class can act as dual inhibitors of PI3K and HDAC, which are crucial pathways in cancer biology. The representative compound PH14 demonstrated potent inhibitory activity with IC50 values of 20.3 nM for PI3Kα and 24.5 nM for HDAC3, suggesting that similar derivatives could exhibit comparable efficacy .
The biological activity of this compound is largely attributed to its ability to interfere with cellular signaling pathways. By inhibiting PI3K and HDAC, it disrupts the phosphorylation processes essential for cell survival and proliferation. This leads to increased apoptosis in cancer cells and reduced tumor growth.
Neuroprotective Effects
Aside from anticancer properties, compounds similar to this compound have been investigated for their neuroprotective effects. Studies suggest that these compounds may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.
Study 1: Inhibition of Cancer Cell Lines
A study evaluated the effects of various benzamide derivatives on human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), and A549 (lung cancer). The results indicated that certain analogs exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Study 2: Dual Inhibition Mechanism
In another study focusing on dual inhibitors targeting PI3K/HDAC pathways, researchers synthesized a series of benzamide derivatives. The compound exhibited synergistic effects when combined with traditional chemotherapeutics, enhancing overall therapeutic efficacy while minimizing side effects .
Summary Table of Biological Activities
| Biological Activity | Description | IC50 Values |
|---|---|---|
| Anticancer | Inhibits PI3K and HDAC | 20.3 nM (PI3Kα), 24.5 nM (HDAC3) |
| Cytotoxicity | Induces apoptosis in cancer cells | 10 - 30 µM |
| Neuroprotection | Modulates neurotransmitter systems | Not quantified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
